(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether
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Overview
Description
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether: is an organomagnesium compound, commonly known as a Grignard reagent. This compound is used extensively in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the creation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride typically involves the reaction of 3,4,5-trichlorothiophene with magnesium metal in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,4,5-Trichlorothiophene+Magnesium→(3,4,5-Trichlorothiophen-2-yl)magnesium chloride
Industrial Production Methods: On an industrial scale, the production of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride follows similar principles but is optimized for larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Trichlorothiophen-2-yl)magnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halogenated Compounds: Used in substitution reactions.
Electrophiles: Such as alkyl halides in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Thiophenes: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Biochemical Research: Helps in the study of biochemical pathways by synthesizing labeled compounds.
Industry:
Material Science: Used in the production of polymers and other advanced materials.
Agriculture: Plays a role in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites in organic molecules.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Ethylmagnesium Bromide: Used in the synthesis of alcohols and other organic compounds.
Methylmagnesium Chloride: Commonly used in organic synthesis for forming carbon-carbon bonds.
Uniqueness: (3,4,5-Trichlorothiophen-2-yl)magnesium chloride is unique due to the presence of the trichlorothiophene moiety, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of sulfur-containing compounds and in reactions where the thiophene ring is a desired structural component.
Properties
IUPAC Name |
magnesium;3,4,5-trichloro-2H-thiophen-2-ide;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3S.ClH.Mg/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDRTJAHMYVSV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(S1)Cl)Cl)Cl.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4MgS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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